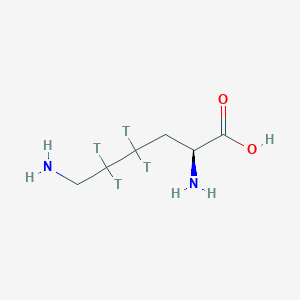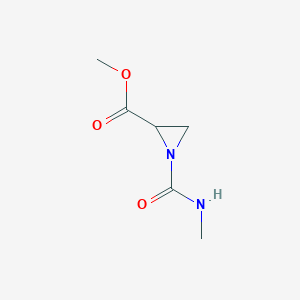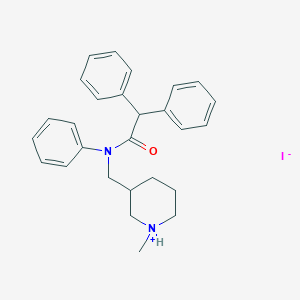
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is a chemical compound with the molecular formula C27H31IN2O. It is known for its complex structure, which includes a piperidine ring and diphenyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with N-((1-methyl-3-piperidyl)methyl)amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound is explored for its therapeutic properties and potential use in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacology or other scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenylacetic acid
- N-((1-methyl-3-piperidyl)methyl)amine
- Diphenhydramine
Uniqueness
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is unique due to its specific combination of structural features, including the piperidine ring and diphenyl groups
Eigenschaften
CAS-Nummer |
101651-72-3 |
|---|---|
Molekularformel |
C27H31IN2O |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
N-[(1-methylpiperidin-3-yl)methyl]-N,2,2-triphenylacetamide;hydroiodide |
InChI |
InChI=1S/C27H30N2O.HI/c1-28-19-11-12-22(20-28)21-29(25-17-9-4-10-18-25)27(30)26(23-13-5-2-6-14-23)24-15-7-3-8-16-24;/h2-10,13-18,22,26H,11-12,19-21H2,1H3;1H |
InChI-Schlüssel |
DNHDRCJOMGYUIA-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Kanonische SMILES |
CN1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.I |
Synonyme |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


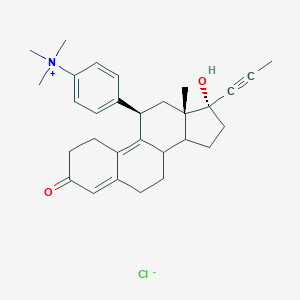
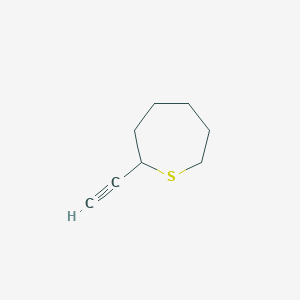
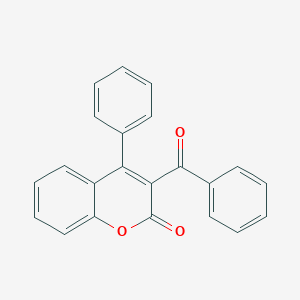
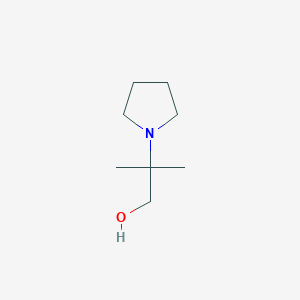
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

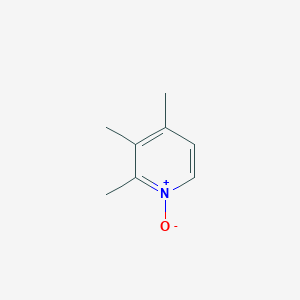
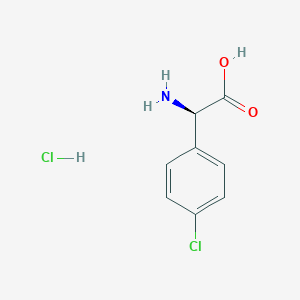
![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)
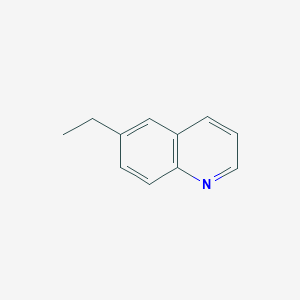
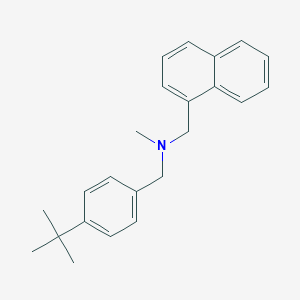
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
